Cas no 13748-48-6 (Urea,N-(acetyloxy)-N'-methyl-N-phenyl-)
13748-48-6 structure
Product Name:Urea,N-(acetyloxy)-N'-methyl-N-phenyl-
CAS-nummer:13748-48-6
MF:C10H12N2O3
MW:208.213882446289
CID:208086
PubChem ID:160983
Update Time:2025-04-19
Urea,N-(acetyloxy)-N'-methyl-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea,N-(acetyloxy)-N'-methyl-N-phenyl-
- NACETOXYNPHENYLNMETHYLUREA
- 1-(acetyloxy)-3-methyl-1-phenylurea
- BRN 3119737
- Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl-
- N-Acetoxy-N-phenyl-N'-methylurea
- O-Acetyl-N-(methylcarbamoyl)-N-phenylhydroxylamine
- N-Acetyloxy-N-phenyl-N'-methylurea
- DTXSID70160201
- 13748-48-6
- [N-(methylcarbamoyl)anilino] acetate
-
- Inchi: 1S/C10H12N2O3/c1-8(13)15-12(10(14)11-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,14)
- InChI-sleutel: JEPROPJJCVUTPH-UHFFFAOYSA-N
- LACHT: O(C(C)=O)N(C(NC)=O)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 208.08486
- Monoisotopische massa: 208.08479225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 58.6Ų
Experimentele eigenschappen
- PSA: 58.64
Urea,N-(acetyloxy)-N'-methyl-N-phenyl- Gerelateerde literatuur
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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